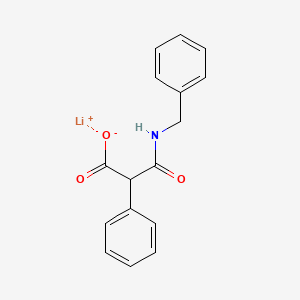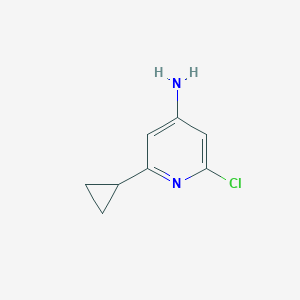
2-Chloro-6-cyclopropylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyclopropylpyridin-4-amine is an organic chemical compound that belongs to the family of pyridine derivatives. It has the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol . This compound is characterized by the presence of a chlorine atom at the 2-position, a cyclopropyl group at the 6-position, and an amine group at the 4-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with cyclopropylamine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Chloro-6-cyclopropylpyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-cyclopropylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
Aplicaciones Científicas De Investigación
2-Chloro-6-cyclopropylpyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-aminopyridine: Similar structure but lacks the cyclopropyl group.
6-Cyclopropylpyridin-4-amine: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylpyridin-4-amine: Similar structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
2-Chloro-6-cyclopropylpyridin-4-amine is unique due to the presence of both the chlorine atom and the cyclopropyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9ClN2 |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-chloro-6-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-6(10)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
Clave InChI |
LHJVEOKJUHTUEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


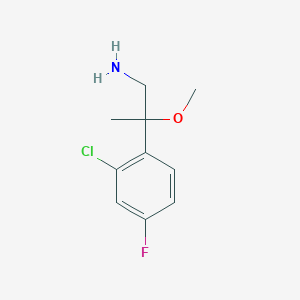
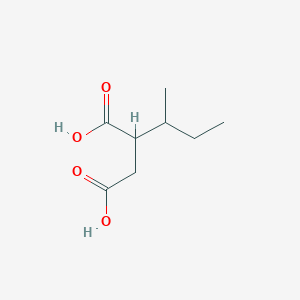
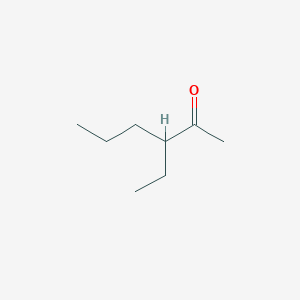
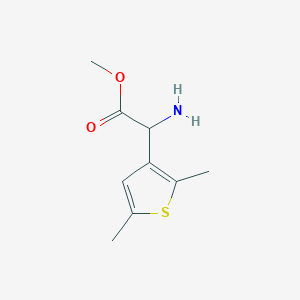
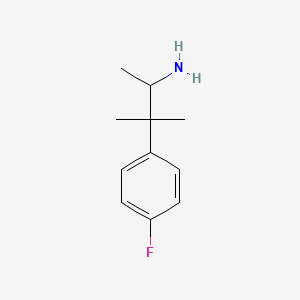

![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

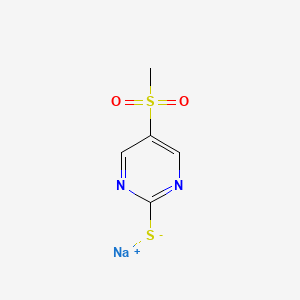
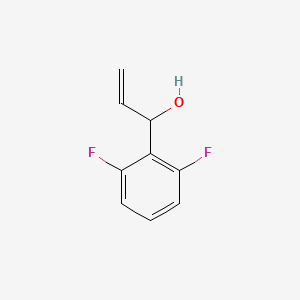
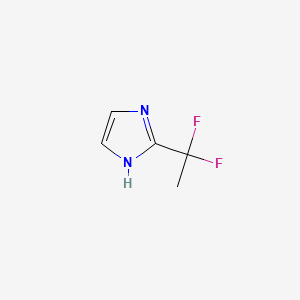
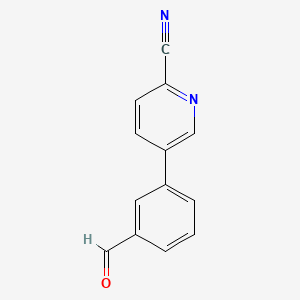
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
